Clentiazem maleate

Description

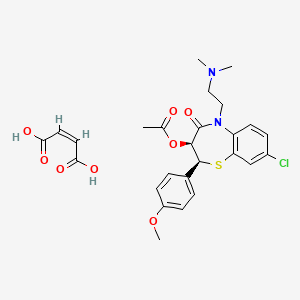

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

96128-92-6 |

|---|---|

Molecular Formula |

C26H29ClN2O8S |

Molecular Weight |

565.0 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7)8/h5-10,13,20-21H,11-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 |

InChI Key |

FTUXVMVEKYLKGE-WECFPGDBSA-N |

SMILES |

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |

Synonyms |

3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate 8-chlorodiltiazem clentiazem clentiazem maleate TA 3090 TA-3090 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Clentiazem (B1222845) Maleate (B1232345)

The synthesis of Clentiazem, a chlorinated derivative of diltiazem (B1670644), leverages established principles of heterocyclic chemistry, with various multi-step and stereoselective approaches developed to achieve the target molecule.

Multi-Step Synthesis Approaches

Multiple synthetic routes to Clentiazem have been established, often involving the sequential construction of the 1,5-benzothiazepine (B1259763) core. These multi-step syntheses are designed to build complex molecules from simpler starting materials in a controlled manner. udel.edutruman.edu

One prominent four-step synthesis begins with the nucleophilic substitution between 4-aminophenol (B1666318) and 2-chloro-N,N-dimethylethylamine. southern.edu The resulting intermediate undergoes oxidation, typically using an agent like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), to form a reactive quinoneimine intermediate. southern.edu This is followed by a Michael addition with a suitable thiol, and subsequent intramolecular cyclization, often facilitated by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the benzothiazepinone core. southern.edusouthern.edu

Another established pathway involves the direct cyclization of 2-amino-5-chlorothiophenol (B1271911) with methyl trans-2,3-epoxy-3-(4-methoxyphenyl)propanoate. drugfuture.com This reaction, typically conducted at high temperatures, forms the cis-hydroxy benzothiazepinone intermediate. drugfuture.com

A synthesis of racemic Clentiazem has also been reported starting from 5-chloro-2-nitrothiophenol and 4-methoxybenzyl chloride. drugfuture.com The key steps in this sequence include reduction of the nitro group to an amine, acylation with ethoxalyl chloride, and alkylation with 2-(dimethylamino)ethyl chloride, followed by cyclization. drugfuture.com

Table 1: Overview of a Multi-Step Synthesis for Diltiazem/Clentiazem Analogs southern.edusouthern.edu

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Nucleophilic Addition | 4-aminophenol, 2-chloro-N,N-dimethylethylamine, K₂CO₃, KI, Acetonitrile (B52724), 110°C, 7 days |

| 2 | Oxidation | [bis(trifluoroacetoxy)iodo]benzene (PIFA), Acetonitrile-water mixture, Room Temperature |

| 3 | Michael Addition | 3-mercaptopropionic acid |

Stereoselective Synthesis of Clentiazem Maleate

The therapeutic efficacy of Clentiazem is dependent on its specific stereochemistry. Therefore, stereoselective synthesis is crucial for producing the desired enantiomerically pure compound. mdpi.combeilstein-journals.org

One method for achieving stereoselectivity is through the optical resolution of a racemic intermediate. For instance, the cis-hydroxy benzothiazepinone intermediate can be resolved using a chiral resolving agent like (S)-1-(2-naphthylsulfonyl)pyrrolidine-2-carbonyl chloride. drugfuture.com The desired (2S,3S)-isomer is then isolated and carried forward in the synthesis. drugfuture.com

More advanced methods employ biocatalysis to achieve high stereoselectivity. Ketoreductase-catalyzed dynamic reductive kinetic resolution of 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones has been shown to be an effective method for producing the key chiral alcohol intermediate of diltiazem and its analogs, including Clentiazem. researchgate.netresearchgate.net This enzymatic approach offers high yields and excellent enantiomeric excess. researchgate.net An eight-step synthesis of diltiazem, clentiazem, and siratiazem (B136883) has been developed featuring this biocatalytic reduction. researchgate.net

Derivatization Strategies for Clentiazem Analogs

The 1,5-benzothiazepine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets. mdpi.comresearchgate.netresearchgate.netresearchgate.netthesciencein.org Consequently, extensive research has focused on the synthesis of Clentiazem analogs through various derivatization strategies.

Exploration of Structural Modifications within the Benzothiazepine (B8601423) Scaffold

Structural modifications of the benzothiazepine core are a key strategy for developing new analogs with potentially improved pharmacological profiles. researchgate.net Research has shown that substitutions at specific positions on the scaffold can significantly influence biological activity. mdpi.com

For example, the introduction of a pyridine (B92270) moiety in place of the phenyl ring has been explored to increase the polarity and electron-withdrawing nature of the molecule, which was hypothesized to enhance its pharmacological effects, drawing from the observation that the electron-withdrawing chloro group in Clentiazem contributes to its potency. koreascience.kr Other modifications include altering the five-membered heterocyclic ring system to create fused benzo-heterocyclic systems. jchemlett.com The synthesis of a photoactivatable analog, azidobutyryl clentiazem, has also been reported for use in biochemical studies to probe its binding sites. nih.gov

Synthesis of Related 1,5-Benzothiazepine Compounds

The synthesis of a wide range of 1,5-benzothiazepine compounds related to Clentiazem is an active area of research. chemrevlett.comnih.gov These efforts aim to explore the structure-activity relationships (SAR) of this class of compounds.

Common synthetic strategies involve the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones, often under green chemistry conditions. chemrevlett.comajpamc.com This approach allows for the generation of a diverse library of 1,5-benzothiazepine derivatives with various substituents. The development of novel synthetic routes that are shorter and use more cost-effective starting materials is also a significant focus. southern.edusouthern.edu

Synthesis and Characterization of Clentiazem Metabolites for Preclinical Research

To understand the complete pharmacological profile of Clentiazem, the synthesis and characterization of its metabolites are essential for preclinical studies. nih.gov

Researchers have synthesized numerous reference standards of Clentiazem metabolites to facilitate their identification in biological matrices like urine and bile from animal models. nih.govjst.go.jpresearchgate.net In one study, fourteen different metabolite reference compounds were synthesized. nih.gov The metabolic transformations observed include deacetylation, N-demethylation, O-demethylation, deamination, aromatic hydroxylation, and conjugation with glucuronic acid or sulfate (B86663). nih.gov

The characterization and identification of these synthesized metabolites and those isolated from biological samples are typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Table 2: Major Identified Metabolites of Clentiazem from Rat Studies nih.govahajournals.org

| Metabolite ID | Name | Type |

|---|---|---|

| MB1 | Deacetyl clentiazem | Basic |

| MB2 | N-monodemethyl clentiazem | Basic |

| MB3 | Deacetyl-N-monodemethyl clentiazem | Basic |

| MB4 | Deacetyl-O-demethyl clentiazem | Basic |

| MB5 | N-monodemethyl-O-demethyl clentiazem | Basic |

| MB6 | Deacetyl-N-monodemethyl-O-demethyl clentiazem | Basic |

| MB7 | O-demethyl clentiazem | Basic |

| MB8 | N-didemethyl clentiazem | Basic |

| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Acidic |

| MA2 | Deacetyl-MA1 | Acidic |

| MA3 | O-demethyl-MA1 | Acidic |

| MA4 | Deacetyl-O-demethyl-MA1 | Acidic |

| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Neutral |

Identification of Basic, Acidic, Neutral, and Conjugated Metabolites

Following administration in rats, Clentiazem undergoes extensive metabolism, resulting in a multitude of derivatives. nih.gov These metabolites are categorized based on their chemical properties into basic, acidic, neutral, and conjugated compounds, which have been identified in urine and bile samples through methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov The metabolic transformations include deacetylation, deamination, N-demethylation, O-demethylation, aromatic hydroxylation, and conjugation. nih.gov

Basic Metabolites

A total of fifteen basic metabolites have been detected. nih.gov The primary transformations involve the removal of acetyl, methyl, and dimethylaminoethyl groups from the parent compound. Eight of these metabolites were structurally confirmed by comparison with synthetically created reference compounds. nih.gov

Below is a table detailing the identified basic metabolites of Clentiazem.

Interactive Table: Basic Metabolites of Clentiazem| Metabolite Code | Chemical Name | Identification Method |

|---|---|---|

| MB1 | Deacetyl clentiazem | Comparison with synthetic compound |

| MB2 | N-monodemethyl clentiazem | Comparison with synthetic compound |

| MB3 | Deacetyl-N-monodemethyl clentiazem | Comparison with synthetic compound |

| MB4 | Deacetyl-O-demethyl clentiazem | Comparison with synthetic compound |

| MB5 | N-monodemethyl-O-demethyl clentiazem | Comparison with synthetic compound |

| MB6 | Deacetyl-N-monodemethyl-O-demethyl clentiazem | Comparison with synthetic compound |

| MB7 | O-demethyl clentiazem | Comparison with synthetic compound |

| MB8 | N-didemethyl clentiazem | Comparison with synthetic compound |

| MB9 | Deacetyl-N-didemethyl clentiazem | Assigned Structure |

| MB10 | O-demethyl-N-didemethyl clentiazem | Assigned Structure |

| MB11 | Deacetyl-O-demethyl-N-didemethyl clentiazem | Assigned Structure |

| MB12 | N-monodemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |

| MB13 | Deacetyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |

| MB14 | Deacetyl-N-monodemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |

| MB15 | Deacetyl-N-didemethyl-2-hydroxy-methoxyphenyl clentiazem | Assigned Structure |

Data sourced from a study on the metabolism of clentiazem in rats. nih.gov

Acidic and Neutral Metabolites

Six acidic and two neutral metabolites were also identified. nih.gov The formation of acidic metabolites involves the transformation of the dimethylaminoethyl side chain into an acetic acid group. Neutral metabolites arise from the conversion of the same side chain into an acetonitrile group. nih.gov

Interactive Table: Acidic and Neutral Metabolites of Clentiazem

| Metabolite Code | Chemical Name | Identification Method |

|---|---|---|

| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Comparison with synthetic compound |

| MA2 | Deacetyl-MA1 | Comparison with synthetic compound |

| MA3 | O-demethyl-MA1 | Comparison with synthetic compound |

| MA4 | Deacetyl-O-demethyl-MA1 | Comparison with synthetic compound |

| MA5 | Presumed hydroxylated MA3 | Presumed Structure |

| MA6 | Presumed hydroxylated MA4 | Presumed Structure |

| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Comparison with synthetic compound |

| MN2 | Deacetyl MN1 | Comparison with synthetic compound |

Data sourced from a study on the metabolism of clentiazem in rats. nih.gov

Conjugated Metabolites

Four conjugated metabolites were detected, primarily in bile. nih.gov These metabolites are formed through conjugation with glucuronic acid or sulfate, indicating phase II metabolic processes. The presumed structures involve hydroxylation of the parent compound followed by conjugation. nih.gov

Reference Compound Synthesis for Metabolite Structure Elucidation

The definitive identification of drug metabolites relies heavily on the comparison of their analytical data (e.g., chromatographic retention times and mass spectra) with that of authentic, synthetically produced reference standards. diva-portal.orggoogleapis.com In the study of Clentiazem metabolism, a significant number of its metabolites were identified by direct comparison with their corresponding synthetic compounds. nih.gov

This approach was crucial for confirming the structures of eight basic metabolites (MB1-MB8), four acidic metabolites (MA1-MA4), and two neutral metabolites (MN1-MN2). nih.gov The synthesis of these reference compounds involves multi-step chemical processes starting from precursors related to the Clentiazem core structure.

For example, the synthesis of deacetyl clentiazem (MB1) would require the selective hydrolysis of the acetate (B1210297) ester group on the Clentiazem molecule. The synthesis of N-demethylated metabolites like N-monodemethyl clentiazem (MB2) would involve reactions designed to remove one of the methyl groups from the dimethylaminoethyl side chain. nih.gov Similarly, creating O-demethylated reference compounds requires the cleavage of the methoxy (B1213986) group on the phenyl ring. nih.gov

The synthesis of the core 1,5-benzothiazepine structure itself, from which Clentiazem and its analogs are derived, can be achieved through various routes, such as the condensation of a substituted 2-aminothiophenol (B119425) with a suitable three-carbon electrophile. drugfuture.comresearchgate.net Modifications to this core structure and its side chains allow for the targeted synthesis of the specific metabolites observed in biological systems, providing the necessary reference materials for their unequivocal identification. nih.govacs.org

Molecular and Cellular Pharmacodynamics

Interaction with Voltage-Gated Calcium Channels (VGCCs)

The primary molecular target of clentiazem (B1222845) maleate (B1232345) is the L-type voltage-gated calcium channel (VGCC). genome.jpru.nl These channels are critical for mediating the influx of calcium ions into cells in response to membrane depolarization, thereby playing a key role in excitation-contraction coupling in muscle cells and neurotransmitter release in neurons. nih.govwikipedia.orgnih.gov Clentiazem, being a derivative of diltiazem (B1670644), falls into the benzothiazepine (B8601423) class of calcium channel blockers, which are considered to have an intermediate selectivity for cardiac versus vascular L-type calcium channels. cvpharmacology.comwikipedia.org

Clentiazem maleate inhibits the influx of Ca2+ through L-type calcium channels. nih.gov By blocking these channels, it reduces the amount of calcium entering vascular smooth muscle cells and cardiac myocytes. cvpharmacology.comnih.gov In vascular smooth muscle, this reduction in intracellular calcium concentration leads to relaxation (vasodilation) because there is less calcium available to bind to calmodulin. cvphysiology.commdpi.com The calcium-calmodulin complex is necessary to activate myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling cross-bridge formation with actin, which results in muscle contraction. cvphysiology.commdpi.com

In cardiac muscle, the influx of calcium through L-type channels during the plateau phase of the action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. nih.govwikipedia.org This surge in intracellular calcium is essential for the contraction of cardiac myocytes. By partially blocking the initial calcium entry, clentiazem exerts a negative inotropic effect, reducing the force of myocardial contraction. nih.govresearchgate.net Research on isolated human coronary artery and right ventricular trabeculae has demonstrated that clentiazem possesses both vasorelaxing and negative inotropic actions. nih.gov

A study comparing the potency of clentiazem to diltiazem and nifedipine (B1678770) revealed its significant effects on both vascular and cardiac tissues. The data from this research is summarized in the table below.

| Compound | Coronary Vasorelaxing Action (EC50, M) | Negative Inotropic Action (IC50, M) |

| Clentiazem | 2.21 x 10-7 | 8.78 x 10-6 |

| Diltiazem | 6.94 x 10-7 | 7.18 x 10-6 |

| Nifedipine | 7.67 x 10-9 | 3.98 x 10-7 |

| Data from a study on isolated human coronary artery and right ventricular trabeculae. nih.gov |

Benzothiazepines like clentiazem bind to a specific site on the α1 subunit of the L-type calcium channel, which is the main pore-forming subunit. nih.gov Structural and mutagenesis studies on diltiazem have indicated that its binding site involves transmembrane segments IIIS6 and IVS6. nih.gov It is highly probable that clentiazem interacts with this same receptor site. The binding of benzothiazepines is distinct from that of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), and they exhibit allosteric interactions with these other sites. nih.govguidetopharmacology.org This means that the binding of one drug can influence the binding affinity and effect of another. For instance, the binding of diltiazem can be modulated by the presence of a dihydropyridine (B1217469). nih.gov

Research using a radiolabeled form of clentiazem (then known as TA-3090) has confirmed that it binds to a specific benzothiazepine receptor site in rat myocardial tissue with high affinity. nih.gov These studies demonstrated that the binding is saturable, reversible, and stereoselective. nih.gov

L-Type Calcium Channel Modulation Mechanisms

Exploration of Additional Ion Channel Interactions

While the primary action of clentiazem is on L-type calcium channels, the potential for interaction with other ion channels is a component of its complete pharmacodynamic profile.

A thorough review of the academic literature reveals a significant lack of direct research on the interaction between this compound and potassium or chloride channels. The vast majority of studies focus on its well-established role as a calcium channel blocker. While some ion channel modulators have broad-spectrum activity, there is currently no academically relevant evidence to suggest that clentiazem's primary therapeutic actions are mediated through significant modulation of potassium or chloride channels. The function of these channels is complex, with potassium channels being crucial for setting the resting membrane potential and repolarization, and chloride channels contributing to various cellular processes including regulation of cell volume and excitability. nih.govmpg.defrontiersin.orgfsu.edu However, without specific studies, any potential interaction of clentiazem with these channels remains speculative and outside the scope of its established mechanism of action.

By being a primary modulator of calcium influx, clentiazem indirectly influences the flux of other ions. The membrane potential, which is primarily established by potassium gradients, governs the activity of voltage-gated calcium channels. By inhibiting the depolarizing influx of calcium, clentiazem can help to maintain the cellular membrane potential, which in turn affects the driving force for other ions. However, direct modulation of other ion fluxes is not a recognized primary mechanism of clentiazem.

Potential Modulation of Potassium and Chloride Channels (if academically relevant to its primary action)

Intracellular Signaling Pathway Perturbations

The blockade of L-type calcium channels by this compound initiates a cascade of changes in intracellular signaling pathways that are dependent on calcium as a second messenger.

The most direct consequence is the disruption of the Calcium signaling pathway . genome.jp In vascular smooth muscle, this manifests as an interruption of the Vascular smooth muscle contraction pathway. genome.jpgenome.jp The decrease in intracellular Ca2+ prevents the activation of calmodulin and subsequently MLCK, leading to reduced phosphorylation of the myosin light chain, decreased myosin-actin interaction, and ultimately, vasodilation. cvphysiology.commdpi.com

In the heart, clentiazem's effects on the Cardiac muscle contraction and Adrenergic signaling in cardiomyocytes pathways are notable. genome.jpkegg.jp By reducing Ca2+ influx, it dampens the excitation-contraction coupling process, resulting in a negative inotropic effect. nih.gov The adrenergic signaling pathway, which can increase heart rate and contractility partly through modulation of L-type calcium channels via protein kinase A, is also affected. By blocking the target channel, clentiazem can attenuate the downstream effects of adrenergic stimulation on cardiac contractility.

The reduction in intracellular calcium can have broader implications for cellular function, as calcium is a ubiquitous second messenger that influences numerous enzymatic activities, gene expression, and can trigger pathways leading to apoptosis under conditions of calcium overload. nih.govfrontiersin.orgnumberanalytics.com Therefore, by normalizing intracellular calcium levels in pathological states, calcium channel blockers like clentiazem may have protective effects beyond simple muscle relaxation. nih.govnih.gov

Downstream Cellular Effects Mediated by Calcium Channel Blockade

The principal mechanism of action for Clentiazem involves the blockade of L-type voltage-gated calcium channels. nih.govnih.gov These channels are critical for regulating the entry of extracellular calcium into cells, which acts as a vital intracellular second messenger. genome.jpkegg.jp By inhibiting this influx, Clentiazem reduces the intracellular calcium concentration ([Ca2+]i), which in turn modulates various calcium-dependent cellular processes, particularly in cardiovascular tissues. nih.govconsensus.app

In vascular smooth muscle cells (VSMCs), a rise in [Ca2+]i is the primary trigger for contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). genome.jpgenome.jp MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing muscle contraction. genome.jp By blocking calcium entry, Clentiazem attenuates this entire pathway, leading to reduced myosin phosphorylation, smooth muscle relaxation, and consequently, vasodilation. nih.gov

In cardiac tissue, the effects are twofold. In cardiac muscle cells (myocytes), the influx of calcium during the plateau phase of the action potential is essential for excitation-contraction coupling. mhmedical.com By reducing this influx, Clentiazem decreases the force of myocardial contraction, an effect known as negative inotropy. nih.gov In the specialized conductive tissues of the heart, such as the sinoatrial (S-A) and atrioventricular (A-V) nodes, the rate of depolarization is highly dependent on the slow inward calcium current. nih.gov Clentiazem's blockade of these channels slows the heart rate (negative chronotropy) and delays conduction through the A-V node. nih.govnih.gov

Research on isolated rabbit heart preparations has provided specific data on the electrophysiological effects of Clentiazem, often in comparison to its parent compound, Diltiazem.

| Parameter | Tissue/Preparation | Observed Effect of Clentiazem | Citation |

|---|---|---|---|

| Atrio-His bundle conduction time (A-H interval) | Langendorff-perfused hearts | Concentration-dependent prolongation | nih.gov |

| Action Potential Amplitude (APA) | A-V Node & S-A Node | Concentration-dependent decrease | nih.gov |

| Maximum Rate of Depolarization (Vmax) | A-V Node & S-A Node | Concentration-dependent decrease | nih.gov |

| Effective Refractory Period (ERP) | A-V Node | Prolongation (approx. 7% at 10⁻⁶M) | nih.gov |

| Ventricular Action Potentials | Ventricular Muscle | No significant effect at concentrations of 10⁻⁷ to 10⁻⁵M | nih.gov |

Further studies have demonstrated the protective effects of Clentiazem on cellular function and metabolism during ischemic events, which are characterized by a severe reduction in blood flow and oxygen supply.

| Parameter | Condition | Effect of Clentiazem Pretreatment | Citation |

|---|---|---|---|

| Cerebral Blood Flow | During carotid occlusion | Lesser decrease compared to control (14.1% of preischemic level vs. 4.8% in control) | ahajournals.org |

| High-Energy Phosphates (ATP, Phosphocreatine) | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |

| Intracellular pH | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |

| Electroencephalographic (EEG) activity | During recirculation post-ischemia | Accelerated restoration | ahajournals.org |

Receptor-Mediated Signaling Cross-Talk

The cellular environment involves a complex network of signaling pathways that can influence one another. The effects of Clentiazem are not isolated but intersect with signaling cascades initiated by various cell surface receptors, most notably G protein-coupled receptors (GPCRs). wikipedia.orgfrontiersin.org GPCRs are a vast family of receptors that, upon binding to a ligand, activate intracellular G proteins, leading to the production of second messengers and a cellular response. wikipedia.orgnih.gov

Another relevant interaction is with the endothelin-1 (B181129) (ET-1) signaling pathway. ET-1 is a powerful vasoconstrictor peptide that acts on GPCRs located on smooth muscle cells. nih.gov The signaling cascade initiated by ET-1 can also enhance the influx of extracellular calcium through voltage-operated channels. nih.gov Studies have shown that low concentrations of ET-1 can potentiate the contractile responses to other vasoconstrictor agonists by this mechanism. nih.gov Clentiazem, by directly blocking these channels, can counteract this sensitizing effect of ET-1 on vascular smooth muscle.

| Pathway Component | Molecule/Class | Role in Signaling Cross-Talk | Citation |

|---|---|---|---|

| Receptor | α1-Adrenergic Receptor | A Gq-protein coupled receptor activated by norepinephrine (B1679862) and epinephrine. | amegroups.cn |

| Receptor | Endothelin-1 Receptor | A GPCR activated by the vasoconstrictor peptide endothelin-1. | nih.gov |

| G Protein | Gq/11 | Activated by α1-adrenergic receptors; in turn activates Phospholipase C. | amegroups.cnnih.gov |

| Effector Enzyme | Phospholipase C (PLC) | Generates second messengers IP3 and DAG from PIP2. | wikipedia.org |

| Second Messengers | Inositol 1,4,5-trisphosphate (IP3) | Triggers the release of Ca²⁺ from intracellular stores (ER/SR). | kegg.jpnih.gov |

| Diacylglycerol (DAG) | Activates Protein Kinase C. | wikipedia.org |

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Profiles in Animal Models

Following oral administration in rats and dogs, clentiazem (B1222845) is absorbed, but its systemic availability is influenced by significant first-pass metabolism. nih.gov Studies using radiolabeled [14C]clentiazem have shown that while the compound enters systemic circulation, plasma concentrations of the unchanged parent drug are affected by extensive metabolic conversion upon its first pass through the liver. nih.govjst.go.jp

In rats, notable sex-related differences in disposition and metabolism were observed. nih.gov Specifically, while plasma levels of the unchanged drug were similar between male and female rats, the plasma concentrations of total radioactivity and acidic metabolites were considerably higher in males. nih.gov This suggests a sex-dependent variation in first-pass metabolism that impacts the ultimate systemic exposure to various clentiazem-related substances. nih.gov In contrast, such sex-related differences in plasma concentrations of the unchanged drug and its metabolites were not observed in dogs. nih.govjst.go.jp

Clentiazem exhibits a wide distribution in animal models. In anesthetized dogs, clentiazem was found to have a large volume of distribution, indicating extensive movement from the plasma into other body tissues. nih.gov Specific studies in stroke-prone spontaneously hypertensive rats (SHRSP) detected clentiazem in both plasma and brain tissue. ahajournals.org The concentration of clentiazem was found to be higher in the brain tissue than in plasma at 240 minutes after administration, suggesting significant penetration of the blood-brain barrier. ahajournals.org

Further investigations in dogs analyzed the myocardial-to-plasma concentration ratio. nih.gov During the initial distribution phase (up to 15 minutes post-injection), this ratio was not preferential, but data from the elimination phase showed significant myocardial retention of clentiazem. nih.gov Studies in rats using [14C]clentiazem also confirmed its distribution to various organs and tissues. researchgate.netresearchgate.net

Systemic Bioavailability Considerations in Preclinical Species

Metabolism of Clentiazem Maleate (B1232345) in Preclinical Species

The liver is the primary site for the extensive biotransformation of clentiazem. nih.gov Preclinical studies strongly indicate the involvement of the cytochrome P-450 (CYP450) enzyme system in its metabolism. nih.govjst.go.jp The observed sex-related differences in rats, where male rats exhibit a higher conversion of clentiazem to its acidic metabolites, are presumed to be due to sex-specific variations in hepatic cytochrome P-450 activity. nih.gov

Metabolic processes identified in animal models are varied and include deacetylation, N-demethylation, O-demethylation, deamination, aromatic hydroxylation, and conjugation reactions. nih.gov These pathways transform clentiazem into a multitude of metabolites, contributing to its clearance from the body.

The metabolism of clentiazem is complex, resulting in a large number of metabolites identified in the urine and bile of rats and dogs. nih.gov In rats, studies have isolated and characterized at least 15 basic, 6 acidic, 2 neutral, and 4 conjugated metabolites. nih.govnih.gov

Key metabolic transformations observed in rats include: nih.gov

Deacetylation: Formation of deacetyl clentiazem (MB1).

N-demethylation: Formation of N-monodemethyl clentiazem (MB2) and N-didemethyl clentiazem (MB8).

O-demethylation: Formation of O-demethyl clentiazem (MB7).

Aromatic Hydroxylation: Creation of hydroxylated metabolites.

Conjugation: Formation of glucuronide and sulfate (B86663) conjugates, which were detected in bile. nih.gov

The table below summarizes some of the major metabolites identified in preclinical studies, particularly in rats. nih.gov

| Metabolite ID | Chemical Name | Type |

| MB1 | Deacetyl clentiazem | Basic |

| MB2 | N-monodemethyl clentiazem | Basic |

| MB7 | O-demethyl clentiazem | Basic |

| MB8 | N-didemethyl clentiazem | Basic |

| MA1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetic acid | Acidic |

| MA2 | Deacetyl-MA1 | Acidic |

| MA3 | O-demethyl-MA1 | Acidic |

| MA4 | Deacetyl-O-demethyl-MA1 | Acidic |

| MN1 | (+)-(2S,3S)-3-(acetyloxy)-8-chloro-3,4-dihydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-5(2H)-acetonitrile | Neutral |

| MN2 | Deacetyl MN1 | Neutral |

| MN3 | 8-chloro-2,3-dihydro-3-hydroxy-5-(2-hydroxyethyl)-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | Neutral |

Hepatic Metabolism and Enzyme Systems Involved in Animal Models

Excretion Pathways and Clearance Kinetics in Animal Models

Following its extensive metabolism, clentiazem and its metabolites are eliminated from the body through multiple pathways. Studies in rats and dogs using [14C]clentiazem showed that radioactivity was excreted in both urine and feces, indicating that renal and biliary excretion are both significant routes of elimination. nih.gov The presence of conjugated metabolites in bile further supports the role of biliary excretion. nih.gov

In rats, sex-related differences were also noted in excretion. Female rats showed higher urinary excretion of acidic metabolites, which is attributed to differences in renal clearance between the sexes. nih.gov The unbound renal clearance of the acidic metabolite MA4 was found to be approximately 300 times higher in female rats than in males, suggesting extensive active renal secretion in females. tandfonline.com

Pharmacokinetic parameters have been quantified in dog models. In a study on healthy anesthetized dogs, the elimination half-life was approximately 55 minutes. nih.gov Another study in a canine model provided key clearance data, which is summarized in the table below. nih.gov

| Pharmacokinetic Parameter | Value (Control Dogs) |

| Volume of Distribution (Central Comp.) | 0.9 +/- 0.1 L/kg |

| Total Body Clearance | 1.9 +/- 0.4 L/h/kg |

| Area Under Curve (AUC₀-∞) | 8.8 +/- 1.6 µg·min/mL |

Renal and Biliary Excretion Mechanisms

In preclinical studies involving rats and dogs, the excretion of Clentiazem and its metabolites occurs through both renal (urine) and biliary (feces) pathways. nih.govnih.gov Investigations using radiolabeled [14C]clentiazem have detailed the disposition and metabolic fate of the compound in these animal models. nih.gov

In rats, studies have identified a significant number of metabolites in both urine and bile. Following oral administration, researchers have separated and identified fifteen basic, six acidic, two neutral, and four conjugated metabolites. nih.gov The presence of conjugated metabolites, such as those with glucuronic acid, in the bile is indicative of the biliary excretion pathway. nih.gov

Apparent sex-related differences in the disposition and metabolism of clentiazem have been observed in rats. nih.gov The plasma concentrations of radioactivity and acidic metabolites were found to be higher in male rats compared to females. Conversely, the plasma levels of the unchanged parent drug were similar between sexes. nih.gov These differences are attributed to a higher conversion of clentiazem to its acidic metabolites in the liver of male rats and a higher rate of renal clearance for these acidic metabolites in female rats. nih.gov Consequently, the urinary excretion of clentiazem metabolites is lower in male rats than in females.

In contrast to rats, no significant sex-related differences in the disposition, metabolism, or excretion of clentiazem were found in dogs. nih.gov The plasma concentrations and time courses of both radioactivity and the unchanged drug were similar in male and female dogs. The primary plasma metabolite identified in both sexes was O-demethyl clentiazem. nih.gov The different major metabolic pathways and the absence of sex-dependent variations in dogs suggest a species-specific difference in biotransformation and excretion compared to rats. nih.gov

Table 1: Summary of Clentiazem Excretion in Preclinical Species

| Species | Primary Excretion Routes | Key Findings |

|---|---|---|

| Rat | Renal (Urine), Biliary (Bile/Feces) | Sex-dependent differences observed: Higher urinary excretion of acidic metabolites in females compared to males. nih.gov A large number of metabolites (basic, acidic, neutral, conjugated) found in urine and bile. nih.gov |

| Dog | Renal (Urine), Biliary (Bile/Feces) | No significant sex-related differences in excretion. nih.gov O-demethyl clentiazem is a major plasma metabolite. nih.gov |

Elimination Half-Life in Preclinical Subjects

The elimination half-life of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half.

In a study involving closed-chest anesthetized dogs, the pharmacokinetic properties of clentiazem were investigated following intravenous administration. The elimination half-life (t½β) was determined to be 55 ± 21 minutes. nih.gov This study also highlighted that clentiazem exhibited a greater volume of distribution compared to diltiazem (B1670644). nih.gov

Table 2: Elimination Half-Life of Clentiazem in Dogs

| Preclinical Subject | Route of Administration | Elimination Half-Life (t½β) |

|---|

| Dog (anesthetized) | Intravenous | 55 ± 21 minutes nih.gov |

Preclinical Pharmacological Efficacy and Mechanistic Insights

Cardiovascular System Modulations in Animal Models

Research in various animal models and isolated tissue preparations has demonstrated that clentiazem (B1222845) exerts significant effects on the cardiovascular system, primarily through its influence on vascular tone, cardiac muscle contractility, and peripheral vascular resistance.

Studies on isolated human coronary artery preparations have shown that clentiazem possesses potent vasorelaxing properties. Its mechanism is attributed to its action as a Ca2+ antagonist. nih.gov When tested on tonic potassium chloride (KCl) induced contractions, clentiazem demonstrated a higher potency in relaxing the coronary artery compared to diltiazem (B1670644). nih.gov Specifically, the coronary vasorelaxing action of clentiazem was found to be 3.1 times more potent than that of diltiazem. nih.gov However, its potency was observed to be lower than that of nifedipine (B1678770), a 1,4-dihydropyridine (B1200194) derivative. nih.gov Further research on isolated rat hearts indicated that pretreatment with clentiazem enhances both endothelium-dependent and -independent coronary artery relaxation following ischemia-reperfusion. ahajournals.org This suggests that clentiazem contributes to the preservation of coronary artery autoregulation. ahajournals.org

Table 1: Comparative Coronary Vasorelaxing Potency EC50 represents the concentration required to elicit 50% of the maximal response.

| Compound | EC50 on KCl-induced Contraction (M) |

|---|---|

| Clentiazem | 2.21 x 10-7 |

| Diltiazem | 6.94 x 10-7 |

| Nifedipine | 7.67 x 10-9 |

Data sourced from studies on isolated human coronary arteries. nih.gov

Inotropic agents are substances that alter the force or energy of muscular contractions. e-enm.org Negative inotropes weaken the force of these contractions. e-enm.org In models using isolated human right ventricular trabeculae, clentiazem exhibited a negative inotropic effect, which is a characteristic action of calcium channel blockers. nih.gov This effect was found to be comparable in potency to diltiazem. nih.gov When compared to nifedipine, clentiazem's negative inotropic action was significantly less potent, by a factor of 21.1. nih.gov The selectivity ratio, which compares the drug's effectiveness on cardiac muscle versus its effect on the coronary artery, indicates that clentiazem has a high degree of vasoselectivity, comparable to that of nifedipine. nih.gov

Table 2: Comparative Negative Inotropic Potency IC50 represents the concentration required to inhibit 50% of the response.

| Compound | IC50 in Cardiac Muscle (M) |

|---|---|

| Clentiazem | 8.78 x 10-6 |

| Diltiazem | 7.18 x 10-6 |

| Nifedipine | 3.98 x 10-7 |

Data sourced from studies on isolated human cardiac muscle. nih.gov

The impact of clentiazem on blood pressure is linked to its ability to reduce peripheral vascular resistance. In spontaneously hypertensive rats (SHR), administration of clentiazem led to a significant decrease in arterial pressure. ahajournals.org A high dose of clentiazem resulted in a 63 mm Hg drop in arterial pressure and a 39% fall in renal vascular resistance in these rats. ahajournals.org In a study involving untreated essential hypertensive patients, intravenous administration of clentiazem caused a progressive decline in mean arterial pressure. researchgate.net This reduction in blood pressure was directly attributed to a decrease in total peripheral resistance, which fell from a mean of 47 U to 33 U. researchgate.net These findings highlight that clentiazem's antihypertensive effect is mediated through the reduction of resistance in the peripheral arteries. researchgate.net

Negative Inotropic Effects in Cardiac Muscle Models

Antiplatelet Mechanisms and Effects in Preclinical Models

Beyond its vasodilatory and cardiodepressant actions, clentiazem has been investigated for its effects on platelet function. Platelets play a critical role in the formation of blood clots, and their inhibition is a key therapeutic strategy in thrombotic disorders. ahajournals.orgahajournals.org

In vitro studies using human platelets have demonstrated that clentiazem and its basic metabolites can inhibit collagen-induced platelet aggregation. nih.gov The parent compound, clentiazem, showed an inhibitory effect with an IC50 of 53 µg/ml. nih.gov Interestingly, its basic metabolites (MB1-MB7) were found to be significantly more potent, with IC50 values ranging from 8 to 22 µg/ml. nih.gov The proposed mechanism for this antiplatelet action involves the inhibition of thromboxane (B8750289) B2 production by the platelets. nih.gov Other calcium antagonists like diltiazem and verapamil (B1683045) also exhibit similar inhibitory effects. nih.gov

Preclinical research has explored the potential for enhanced antiplatelet effects when clentiazem is used in combination with other established antiplatelet agents. Studies have shown that the inhibitory effect of clentiazem on platelet aggregation is enhanced when administered with aspirin (B1665792) or ticlopidine. nih.gov This suggests a synergistic or additive relationship. nih.gov The inhibition of collagen-induced thromboxane B2 production by clentiazem was also additively increased in the presence of aspirin. nih.gov Furthermore, when both clentiazem and aspirin were orally administered to rats, platelet aggregation was additively inhibited. nih.gov These findings suggest that a combination therapy approach may be beneficial. nih.gov

Organ-Protective Actions in Disease Models

Prevention of Cerebral and Renal Damage in Animal Stroke Models

Clentiazem, a benzothiazepine (B8601423) calcium antagonist, has demonstrated significant therapeutic effects on neurological and histological damage in stroke-prone spontaneously hypertensive rats (SHRSP). nih.gov In studies where SHRSP were given a salt-loaded diet to induce stroke, oral administration of clentiazem after the event resulted in a dose-dependent reduction of both neurological symptoms and tissue damage in the brain and kidneys. nih.gov

Treatment protocols initiated immediately after a stroke and continuing for one week almost completely resolved neurological symptoms during the treatment period, with partial improvements persisting even after cessation of the treatment. nih.gov Furthermore, subacute treatment starting 10 days post-stroke and lasting for 18 days also effectively suppressed neurological signs. nih.gov In both acute and subacute scenarios, clentiazem improved the cerebral histology, indicating its beneficial effects in the post-stroke phases. nih.gov

Further research in SHRSP models of forebrain ischemia induced by bilateral carotid artery occlusion showed that pretreatment with clentiazem lessened the reduction in cerebral blood flow during the ischemic period. nih.gov It also prevented postischemic hypoperfusion and hastened the recovery of high-energy phosphates (such as ATP and phosphocreatine), intracellular pH, and electroencephalographic (EEG) activity during recirculation. nih.gov These findings suggest that clentiazem's protective effects are largely attributable to the relative preservation of cerebral blood flow. nih.gov The compound has also been noted for its potential to protect against chronic cerebral vasospasm in animal models.

| Parameter | Control Group (Ischemia) | Clentiazem-Treated Group (Ischemia) |

|---|---|---|

| Cerebral Blood Flow (% of preischemic level) | 4.8 ± 1.4% | 14.1 ± 4.1% |

| ATP (% of preischemic level) | 48.7 ± 4.3% | Improved restoration |

| Phosphocreatine (% of preischemic level) | 23.7 ± 2.2% | Improved restoration |

| Intracellular pH (post-ischemia) | 6.0 ± 0.1 | Accelerated restoration |

Data derived from a study on forebrain ischemia in stroke-prone spontaneously hypertensive rats (SHRSP). nih.gov

Attenuation of Vascular Hypertrophy in Preclinical Disease States

The development of cardiac hypertrophy, a common pathophysiological consequence of hypertension, can occur independently of high blood pressure, implicating local tissue factors like the renin-angiotensin system. While direct studies detailing the effects of clentiazem on vascular hypertrophy are not extensively available in the provided context, its mechanism as a calcium channel blocker suggests a potential role. Calcium channel blockers, as a class, contribute to vasodilation, which can influence vascular remodeling. fda.gov Clentiazem's vasodilatory effects have been documented and are closely related to its plasma concentrations. nih.gov

Electrophysiological Modulations in Excitable Tissues

Impact on Cardiac Conduction and Action Potentials in Isolated Preparations

In excised rabbit heart preparations, clentiazem exhibits distinct electrophysiological effects, particularly on cardiac conduction. nih.gov When tested in Langendorff-perfused hearts, clentiazem produced a concentration-dependent prolongation of the atrio-His bundle conduction time (A-H interval). nih.gov However, it did not affect the His bundle-ventricular conduction time (H-V interval). nih.gov

Studies on isolated rabbit atrioventricular (A-V) node preparations revealed that clentiazem, at concentrations greater than 10⁻⁶M, led to a decrease in action potential amplitude (APA) and the maximum rate of depolarization (Vmax). nih.gov It also shortened the action potential duration at 20% and 50% repolarization (APD₂₀ and APD₅₀), while the duration at 90% repolarization (APD₉₀) was largely unaffected. nih.gov Furthermore, a 10⁻⁶M concentration of clentiazem prolonged the effective refractory period (ERP) of the A-V node by approximately 7% from the control value. nih.gov

In spontaneously beating sinoatrial (S-A) node preparations, clentiazem significantly suppressed APA and Vmax by 31.1% and 47.2% of the control, respectively. nih.gov It also decreased the slope of slow diastolic depolarization. nih.gov Notably, clentiazem did not have effects on the parameters of ventricular action potentials, suggesting a preferential inhibitory action on cardiac slow Ca²⁺ channels, similar to diltiazem. nih.gov

| Preparation | Parameter | Effect of Clentiazem |

|---|---|---|

| Langendorff-Perfused Heart | A-H Interval | Concentration-dependent prolongation nih.gov |

| Langendorff-Perfused Heart | H-V Interval | No effect nih.gov |

| Atrioventricular (A-V) Node | Action Potential Amplitude (APA) | Decreased nih.gov |

| Atrioventricular (A-V) Node | Maximum Rate of Depolarization (Vmax) | Decreased nih.gov |

| Atrioventricular (A-V) Node | Effective Refractory Period (ERP) | Prolonged by ~7% nih.gov |

| Sinoatrial (S-A) Node | Action Potential Amplitude (APA) | Suppressed by 31.1% nih.gov |

| Sinoatrial (S-A) Node | Maximum Rate of Depolarization (Vmax) | Suppressed by 47.2% nih.gov |

| Ventricle | Action Potential Parameters | No effect nih.gov |

Modulation of Myocardial Contractility in Preclinical in vitro Systems

Clentiazem demonstrates a negative inotropic action on isolated human myocardial tissue. nih.gov In studies using human right ventricular trabeculae, clentiazem's negative inotropic effect (measured as IC₅₀, the concentration causing 50% inhibition) was found to be 8.78 x 10⁻⁶ M. nih.gov This potency is similar to that of diltiazem (IC₅₀ = 7.18 x 10⁻⁶ M) but is 21.1 times less potent than nifedipine (IC₅₀ = 3.98 x 10⁻⁷ M). nih.gov

The compound's action is linked to its function as a calcium antagonist, blocking L-type calcium channels, which inhibits the influx of calcium ions and leads to reduced cardiac contractility. nih.gov When comparing its effect on cardiac muscle versus its coronary vasorelaxing action, clentiazem shows a high degree of vasoselectivity. nih.gov The selectivity ratio (IC₅₀ for inotropy / EC₅₀ for vasorelaxation) for clentiazem was calculated to be 39.7, which is considerably higher than that of diltiazem (10.3) and comparable to nifedipine (51.9). nih.gov This indicates a more pronounced effect on blood vessels than on heart muscle contractility. nih.gov

In isolated ischemic rabbit hearts, the addition of a low concentration (10⁻⁸ M) of clentiazem to cold cardioplegia resulted in a significant improvement in the recovery of left ventricular developed pressure post-ischemia. nih.gov However, a higher concentration (10⁻⁶ M) led to cardiodepression, an effect correlated with the myocardial accumulation of the drug. nih.gov

| Compound | Negative Inotropic Action (IC₅₀, M) | Coronary Vasorelaxing Action (EC₅₀, M) | Vasoselectivity Ratio (IC₅₀/EC₅₀) |

|---|---|---|---|

| Clentiazem | 8.78 x 10⁻⁶ | 2.21 x 10⁻⁷ | 39.7 |

| Diltiazem | 7.18 x 10⁻⁶ | 6.94 x 10⁻⁷ | 10.3 |

| Nifedipine | 3.98 x 10⁻⁷ | 7.67 x 10⁻⁹ | 51.9 |

Data from a study on isolated human coronary artery and right ventricular trabeculae. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Essential Pharmacophores for Calcium Channel Blocking Activity

The pharmacophore of a drug molecule is the specific arrangement of functional groups necessary for its biological activity. For clentiazem (B1222845), the essential pharmacophoric elements responsible for its calcium channel blocking effects are centered around the benzothiazepine (B8601423) nucleus, with critical contributions from the aryl methyl ether moiety and the basic substituent on the ring nitrogen. ontosight.airesearchgate.net

The presence of a 2-(4-methoxyphenyl) group is a defining feature of clentiazem's structure. ontosight.ainih.gov This aryl methyl ether moiety plays a significant role in the compound's interaction with the L-type calcium channel. The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring is crucial. Studies on related benzothiazepine derivatives have shown that this group can influence the electronic properties and conformation of the molecule, facilitating a proper fit within the receptor binding pocket. acs.orgresearchgate.net In some QSAR studies of benzothiazepine analogues, the para-methoxy group was found to enhance inhibitory potency by creating a better interface with the enzyme's active sites. acs.org The demethylation of such aryl methyl ethers can be achieved biocatalytically, which underscores the chemical reactivity and importance of this functional group in molecular interactions. nih.gov

Role of Aryl Methyl Ether Moiety

Influence of Substituent Variations on Preclinical Potency and Selectivity

Modifications to the core structure of clentiazem have provided valuable data on how different substituents affect its potency and selectivity as a calcium channel blocker.

Clentiazem is distinguished from its parent compound, diltiazem (B1670644), by the presence of a chlorine atom at the 8-position of the benzothiazepine nucleus. Research indicates that the presence of a halogen at this position can significantly enhance biological activity. mdpi.com Studies on various 1,5-benzothiazepine (B1259763) derivatives have consistently shown that halogenated substitutions on the aromatic rings improve their pharmacological profiles. nih.govresearchgate.net For instance, research on other series of benzothiazepine-related compounds demonstrated that a chlorine substitution on the fused ring enhances potency. mdpi.com Furthermore, in some series, a bromine substituent was found to be even more potent than a chlorine analogue. mdpi.com This suggests that the electron-withdrawing nature and the size of the halogen atom are important factors that modulate the interaction of the molecule with its biological target. nih.gov

| Compound Series | Substitution | Relative Potency/Activity | Reference Finding |

|---|---|---|---|

| Oxadiazolothiazinones | Chlorine on fused ring | Enhanced potency | mdpi.com |

| Oxadiazolothiazinones | p-Bromo vs p-Chloro on phenyl | Bromo > Chloro (32-fold) | mdpi.com |

| 1,5-Benzothiazepines | Halogenated phenyl at C2 | Significantly improved activity | nih.govresearchgate.net |

| Benzothiazepine Hybrids | Chloro-benzene substituent | IC50 = 95.82 µg/mL (MCF-7) | ajrcps.com |

Effects of Halogen Substitution on Biological Activity

Computational Approaches in SAR/QSAR for Clentiazem Derivatives

Computational chemistry has become an indispensable tool for understanding drug-receptor interactions and for designing new, more potent molecules. oncodesign-services.com For clentiazem and related 1,5-benzothiazepine derivatives, various computational methods are employed to build SAR and QSAR models. acs.orgacs.org

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models use molecular descriptors—numerical values that encode structural, electronic, and physicochemical properties—to predict the activity of novel compounds. d-nb.infoeuropa.eu For benzothiazepine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to map out the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. mdpi.com

Molecular docking simulations are another powerful computational technique used to predict the preferred orientation of a ligand when bound to its receptor. oncodesign-services.com These simulations have been applied to benzothiazepine derivatives to visualize their interaction with models of the L-type calcium channel or other protein targets. acs.orgmdpi.com Such studies can highlight key hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a molecular basis for the observed SAR and confirming the importance of pharmacophoric elements like the aryl methyl ether and the basic side chain. acs.orgmdpi.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher predicted probability of success. oncodesign-services.com

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking and the generation of pharmacophore models are essential computational techniques used to elucidate the interaction between a ligand, like clentiazem, and its biological target. For clentiazem, the primary target is the L-type calcium channel. Although specific docking studies exclusively for clentiazem are not extensively detailed in publicly available literature, a robust understanding of its interaction can be derived from comprehensive modeling studies of its parent compound, diltiazem, and other analogous molecules. nih.govnih.gov

A common pharmacophore model for diltiazem-like calcium channel blockers has been established through theoretical studies. nih.gov This model identifies several crucial molecular features required for effective binding to the diltiazem site on the L-type calcium channel. Clentiazem, as the 8-chloro derivative of diltiazem, conforms to this model. researchgate.net The key pharmacophoric characteristics include the presence of two aromatic ring systems positioned at a specific distance from each other, a basic side chain that is protonated at physiological pH, and a 4'-methoxy moiety on one of the aromatic rings. nih.gov

Further refinement of this model through the analysis of molecular electrostatic potentials (MEP) indicates that a region of strong negative potential, typically associated with the carbonyl oxygen at position 4 of the benzothiazepine ring, is favorable for receptor binding. Additionally, hydrophobic and electron-rich features, corresponding to the sulfur atom in the heterocyclic ring, contribute positively to the calcium antagonistic effect. nih.gov The introduction of an electron-withdrawing substituent, such as the chlorine atom at position 8 in clentiazem, is a structural modification known to modulate the electronic properties and potency of benzothiazepine derivatives. mdpi.com

| Pharmacophoric Feature | Description | Relevance to Clentiazem Maleate (B1232345) |

|---|---|---|

| Aromatic Rings | Two aromatic systems (the benzofused ring and the 4-methoxyphenyl (B3050149) ring) separated by a defined distance (approx. 6.7 Å). nih.gov | Essential for establishing key hydrophobic and/or π-π stacking interactions within the binding pocket. |

| Basic Side Chain | A dimethylaminoethyl side chain with a pKa in the physiological range, allowing for ionic interactions. nih.gov | Forms a crucial electrostatic interaction with negatively charged residues in the receptor binding site. |

| 4'-Methoxy Group | An ether linkage on the phenyl ring at position 2. nih.gov | Contributes to binding, likely through hydrogen bonding or specific hydrophobic interactions. |

| Negative Electrostatic Potential | A region of high electron density, specifically around the carbonyl oxygen at position 4. nih.gov | Acts as a hydrogen bond acceptor site, interacting with donor groups in the receptor. |

| Hydrophobic/Electron-Rich Center | Associated with the sulfur atom of the 1,5-benzothiazepine core. nih.gov | Contributes to the overall binding affinity through hydrophobic interactions. |

| 8-Chloro Substituent | An electron-withdrawing group on the benzofused ring. mdpi.com | Enhances potency by modifying the electronic distribution of the core structure. |

Predictive Models for Preclinical Pharmacological Profiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For benzothiazepine derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been instrumental in developing predictive models for their pharmacological profiles. nih.govnih.gov These models help rationalize the SAR and guide the design of new, more potent analogs.

CoMFA models calculate the steric and electrostatic interaction fields of a series of aligned molecules and relate these fields to their biological activities using statistical methods. nih.gov A study on a series of pyrrolo[2,1-c] research-solution.compreprints.orgbenzothiazines, which are structurally related to diltiazem, developed a robust CoMFA model with high predictive power. nih.gov This model was successfully validated by accurately predicting the calcium antagonist activity of a test set that included diltiazem itself. nih.gov

The analysis revealed that both steric and electrostatic fields are significant contributors to the biological activity of these compounds. nih.gov The CoMFA contour maps generated from such studies highlight specific regions around the molecule where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. For instance, the models can confirm that electron-withdrawing groups on the benzofused aromatic ring positively influence potency, providing a quantitative basis for the enhanced activity observed in derivatives like clentiazem. mdpi.comnih.gov

These predictive models are invaluable in preclinical research, allowing for the virtual screening of novel chemical entities and the prioritization of candidates for synthesis and further pharmacological testing. By predicting the activity of unsynthesized compounds, QSAR models accelerate the drug discovery process and reduce the reliance on extensive animal testing in the early phases.

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| CoMFA Model for Diltiazem-like Compounds nih.gov | Cross-validated r² (q²) | 0.703 | Indicates good internal predictive ability of the model. |

| Conventional r² | 0.970 | Shows a high correlation between the predicted and observed activities for the training set. | |

| Predictive r² (for test set) | 0.865 | Demonstrates the model's excellent ability to predict the activity of external compounds not used in model generation. | |

| Field Contribution | Steric: ~53%, Electrostatic: ~47% nih.gov | Shows that both steric bulk and electronic properties are nearly equally important for activity in this class of compounds. |

Comparative Preclinical Pharmacology and Analog Evaluation

Comparative Analysis with Diltiazem (B1670644) and Other Benzothiazepine (B8601423) Derivatives

Preclinical research highlights distinct differences between clentiazem (B1222845) and diltiazem, primarily concerning their potency in blocking calcium channels and their resulting effects on vascular and cardiac tissues.

Relative Potency in Calcium Channel Blockade

In vitro studies on human coronary arteries have demonstrated that clentiazem is a more potent coronary vasodilator than diltiazem. nih.gov Specifically, the coronary vasorelaxing action of clentiazem was found to be 3.1 times more potent than that of diltiazem. nih.gov Further studies in isolated rat hearts showed that clentiazem was more potent than diltiazem at lower concentrations in preserving endothelium-dependent relaxation after ischemia. nih.gov

| Compound | Coronary Vasorelaxing Action (EC50, M) | Relative Potency vs. Diltiazem |

|---|---|---|

| Clentiazem | 2.21 x 10-7 | 3.1 times more potent |

| Diltiazem | 6.94 x 10-7 | Reference |

Differences in Vasoselectivity and Cardiodepressive Properties

While clentiazem exhibits greater vasorelaxing potency, its negative inotropic (cardiodepressive) action is similar to that of diltiazem. nih.gov This suggests a greater degree of vasoselectivity for clentiazem. A study comparing their effects on isolated human coronary arteries and right ventricular trabeculae calculated selectivity ratios, which compare the effectiveness in cardiac muscle to that in the coronary artery. nih.gov The results indicated that clentiazem has a higher vasoselectivity ratio than diltiazem. nih.gov In nonischemic normal hearts, a 10 nM infusion of clentiazem produced a more significant increase in coronary flow (+24 +/- 3%) compared to diltiazem (+6 +/- 1%) without notable negative inotropic or chronotropic effects. researchgate.net

| Compound | Negative Inotropic Action (IC50, M) | Vasoselectivity Ratio (EC50/IC50) |

|---|---|---|

| Clentiazem | 8.78 x 10-6 | 39.7 |

| Diltiazem | 7.18 x 10-6 | 10.3 |

Comparison with Other Classes of Calcium Channel Blockers (e.g., Dihydropyridines) in Preclinical Studies

Comparisons with dihydropyridine (B1217469) calcium channel blockers, such as nifedipine (B1678770), reveal further distinctions in the pharmacological profile of clentiazem.

Distinctive Pharmacological Profiles in Animal Models

In isolated rabbit tissues, clentiazem demonstrated selectivity for the basilar artery over the mesenteric artery when contractions were induced by potassium chloride, a characteristic it shared with nimodipine (B1678889) but not with diltiazem, verapamil (B1683045), or nifedipine. nih.gov When norepinephrine (B1679862) was the contractile agent, clentiazem, along with diltiazem, verapamil, and nifedipine, showed greater potency in relaxing the basilar artery compared to the mesenteric artery. nih.gov

In terms of potency, clentiazem's coronary vasorelaxing action is less potent than the dihydropyridine nifedipine. nih.gov However, its vasoselectivity is comparable to that of nifedipine. nih.gov

| Parameter | Clentiazem | Nifedipine | Diltiazem |

|---|---|---|---|

| Coronary Vasorelaxing Potency (vs. Nifedipine) | 28.8 times less potent | Reference | - |

| Negative Inotropic Potency (vs. Nifedipine) | 21.1 times less potent | Reference | - |

| Vasoselectivity Ratio (EC50/IC50) | 39.7 | 51.9 | 10.3 |

Mechanisms of Action Differentiations

Calcium channel blockers are broadly categorized into groups such as benzothiazepines (e.g., diltiazem, clentiazem), phenylalkylamines (e.g., verapamil), and dihydropyridines (e.g., nifedipine), which bind to different sites on the L-type calcium channel. oup.commdpi.com Dihydropyridines are generally considered more vasoselective, while phenylalkylamines are more cardioselective. oup.comwikipedia.org Benzothiazepines like diltiazem and clentiazem are considered an intermediate class, possessing both cardiac depressant and vasodilator actions. wikipedia.org

The primary mechanism for all these agents is the inhibition of calcium ion influx through slow calcium channels, leading to vasodilation. wikipedia.orgmayoclinic.org However, the differing selectivities result in varied physiological effects. Dihydropyridines' strong peripheral vasodilation can lead to a reflex increase in heart rate, whereas the cardiodepressive effects of non-dihydropyridines like clentiazem can modulate this response. wikipedia.org Clentiazem's mechanism, like its parent compound diltiazem, involves blocking the L-type calcium channel, which leads to the dilation of coronary and systemic arteries, thereby reducing cardiac workload. ontosight.ai

Advanced Methodologies for Clentiazem Maleate Research

Analytical Techniques for Preclinical Compound Analysis

Precise and reliable analytical methods are fundamental to the preclinical assessment of clentiazem (B1222845) maleate (B1232345). These techniques enable researchers to quantify the parent drug and its metabolites in biological matrices and to confirm its chemical structure.

Chromatographic Methods for Compound and Metabolite Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of clentiazem maleate and its related substances. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering robust and reproducible separation of the compound from its metabolites and impurities. mdpi.comeuropeanpharmaceuticalreview.com

A direct HPLC separation method has been developed for the enantiomers of this compound, which is the 8-chloro derivative of diltiazem (B1670644), and its desacetyl form. researchgate.net This separation was achieved using an ovomucoid bonded chiral stationary phase with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.net Such methods are critical for ensuring the optical purity of the drug substance, which can be determined down to approximately 0.1% of the undesired antipode. researchgate.net

The development of stability-indicating HPLC methods is also essential. These methods can separate the active pharmaceutical ingredient from potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.net For related benzothiazepine (B8601423) compounds like diltiazem, validated stability-indicating HPLC methods have been established to separate the drug from its known impurities. researchgate.netnih.gov These methods often employ a C18 column and a gradient mobile phase, for instance, a mixture of acetonitrile and an aqueous buffer like triethylamine (B128534) or ammonium (B1175870) phosphate, with UV detection. nih.govijpsonline.com The ability of these methods to resolve the primary compound from numerous related substances ensures the quality and consistency of the drug substance used in preclinical studies. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity for the simultaneous quantification of multiple analytes. nih.govnih.gov This technique is invaluable for profiling metabolites in biological samples, offering lower limits of quantification and rapid analysis times. nih.gov

Table 1: Examples of Chromatographic Conditions for Benzothiazepine Analysis

| Parameter | Method 1 (Diltiazem & Related Substances) | Method 2 (Diltiazem & Metabolites) | Method 3 (Chlorpheniramine Maleate & Ibuprofen) |

| Column | Hypersil BDS C18 (150 mm×4.6 mm, 5.0 μm) nih.gov | Hypersil ODS, 5 micron (200 mm x 4.6 mm) ijpsonline.com | Eclipse Plus C18 mdpi.com |

| Mobile Phase | 0.2% Triethylamine (TEA) in gradient combination with acetonitrile (ACN) nih.gov | Acetonitrile and 0.01 M ammonium phosphate buffer (pH 3.75) (55:45) ijpsonline.com | Acetonitrile and 0.01 M acetate (B1210297) buffer (pH 3.8) (55:45 v/v) mdpi.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 ml/min ijpsonline.com | 1.0 mL/min mdpi.com |

| Detection | UV at 240 nm nih.gov | UV at 237 nm ijpsonline.com | UV at 225 nm mdpi.com |

| Key Application | Stability-indicating analysis of bulk drug and formulations. nih.gov | Rapid quality control analysis of bulk and dosage forms. ijpsonline.com | Simultaneous determination in pharmaceutical formulations. mdpi.com |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its related compounds. hyphadiscovery.comjchps.com While techniques like mass spectrometry can predict structures, NMR provides unambiguous confirmation by mapping the molecular framework. hyphadiscovery.com

¹H-NMR and ¹³C-NMR are the primary one-dimensional experiments used to provide detailed information about the hydrogen and carbon atoms within the molecule. jchps.comazooptics.com The chemical shifts, observed in parts per million (ppm), indicate the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H-NMR reveal the connectivity of adjacent protons. azooptics.comlibretexts.org

For more complex structural problems, including the identification of metabolites or impurities, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal one-bond and multiple-bond correlations between protons and heteronuclei like carbon and nitrogen, respectively. hyphadiscovery.comipb.pt These advanced methods are crucial for assembling the complete chemical structure of novel benzothiazepine derivatives and their metabolites generated during preclinical studies. semanticscholar.org The structural information obtained is vital for understanding structure-activity relationships. nih.gov

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are essential for dissecting the molecular and cellular mechanisms underlying the pharmacological effects of this compound. These systems allow for controlled investigation of the drug's action on specific biological targets.

Isolated Tissue Preparations (e.g., coronary arteries, myocardial trabeculae)

Isolated tissue preparations serve as a critical intermediate between single-cell studies and whole-animal experiments. For a cardiovascular agent like this compound, isolated coronary arteries are used to study its vasodilatory properties directly. By mounting arterial rings in an organ bath, researchers can measure changes in tension in response to the compound, thereby quantifying its relaxant effects and investigating the role of the endothelium and specific signaling pathways.

Similarly, isolated myocardial trabeculae, which are small, multicellular preparations of heart muscle, allow for the study of the direct effects of this compound on myocardial contractility (inotropic effects) and relaxation (lusitropic effects) independent of systemic neurohormonal influences. These preparations can be electrically paced, and the force of contraction is measured to determine the compound's impact on cardiac function at the tissue level.

Cell Culture Systems for Ion Channel and Signaling Pathway Studies

Cell culture systems provide a highly controlled environment to investigate the interaction of this compound with specific molecular targets, such as ion channels and signaling proteins. Cell lines that endogenously express or are engineered to overexpress specific calcium channels (the primary target for benzothiazepines) are used to study the compound's inhibitory effects. Techniques like patch-clamp electrophysiology can be applied to these cells to measure the flow of ions through the channels in real-time and characterize the biophysical parameters of channel blockade.

Furthermore, cell-based assays are employed to explore the downstream consequences of channel modulation. For instance, researchers can measure changes in intracellular calcium concentrations using fluorescent indicators. These studies help to elucidate the signaling pathways affected by this compound and can reveal additional mechanisms of action beyond calcium channel blockade. Studies on related 1,5-benzothiazepine (B1259763) derivatives have utilized cancer cell lines to investigate cytotoxic activity and identify potential molecular targets through in silico screening and subsequent in vitro assays. mdpi.comresearchgate.net

In Vivo Animal Models for Pharmacological Assessment

In vivo animal models are indispensable for evaluating the integrated pharmacological effects of this compound in a whole biological system. These models allow for the assessment of the compound's efficacy and its pharmacokinetic profile.

For a cardiovascular drug, rodent models, such as spontaneously hypertensive rats (SHR), are commonly used to assess antihypertensive effects. In these studies, this compound is administered, and its impact on blood pressure and heart rate is monitored over time. Other animal models, such as those with induced cardiac ischemia or arrhythmias, can be used to evaluate the anti-anginal and anti-arrhythmic potential of the compound.

In the context of other benzothiazepine derivatives, animal models have been used to explore different therapeutic applications. For example, in studies of 1,4-benzothiazepine-2-one derivatives, alloxan-induced diabetic Wistar rats were used to evaluate antihyperglycemic activity. semanticscholar.org These preclinical studies provide crucial data on the compound's efficacy and help to establish a rationale for potential clinical development.

Hypertensive Rat Models (e.g., SHRSP)

The Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) is a widely utilized and valuable model for investigating human essential hypertension and its cerebrovascular complications. mdpi.commdpi.com This model, derived from the Spontaneously Hypertensive Rat (SHR), genetically develops severe hypertension and subsequently suffers from strokes, making it particularly relevant for studying drugs with neuroprotective and cardiovascular effects. mdpi.comjanvier-labs.com

Research using SHRSP has been crucial in evaluating the therapeutic potential of clentiazem. Studies have examined its effects on neurological and histological disorders following a stroke. In salt-loaded SHRSP, oral administration of clentiazem for 28 days post-stroke was shown to reduce neurological symptoms and lessen histological damage to the brain and kidneys in a dose-dependent manner. nih.gov Even acute treatment immediately after a stroke for one week significantly improved neurological signs and cerebral histology. nih.gov Furthermore, clentiazem has been observed to ameliorate impaired learning ability in post-stroke SHRSP, suggesting a beneficial effect on cognitive deficits resulting from stroke. nih.gov

A key area of investigation in SHRSP models is cerebral ischemia. In one study, forebrain ischemia was induced in anesthetized SHRSP through bilateral carotid artery occlusion. ahajournals.org Pretreatment with clentiazem demonstrated significant protective effects on brain metabolism and function during ischemia and recirculation. ahajournals.org The compound lessened the reduction in cerebral blood flow during the ischemic event and mitigated postischemic hypoperfusion. ahajournals.org Two minutes after the start of ischemia, cerebral blood flow in control rats dropped to 4.8% of the preischemic level, whereas in clentiazem-treated rats, it was significantly higher at 14.1%. ahajournals.org This preservation of blood flow contributed to an accelerated recovery of high-energy phosphates and intracellular pH during recirculation. ahajournals.org

| Parameter | Condition | Control Group | Clentiazem-Treated Group |

|---|---|---|---|

| Cerebral Blood Flow (% of preischemic level) | During Ischemia (at 2 min) | 4.8 ± 1.4% | 14.1 ± 4.1% |

| Post-Recirculation (at 190 min) | 55.7 ± 11.5% | Significantly reduced hypoperfusion | |

| Metabolic Recovery | High-Energy Phosphates | Delayed Restoration | Accelerated Restoration |

| Intracellular pH | Delayed Amelioration | Significant Amelioration |

Models for Ischemic and Reperfusion Injury